Technical Documentation Center

2-Chloro-5-fluoro-4-isobutoxypyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-fluoro-4-isobutoxypyrimidine
  • CAS: 1510352-42-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Role of Substituted Pyrimidines in Drug Discovery

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-isobutoxypyrimidine and its Synthetic Precursors In the landscape of modern medicinal chemistry, halogenated pyrimidines are indispensable building blocks. Their unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-isobutoxypyrimidine and its Synthetic Precursors

In the landscape of modern medicinal chemistry, halogenated pyrimidines are indispensable building blocks. Their unique electronic properties and predictable reactivity make them ideal scaffolds for constructing complex molecular architectures. 2-Chloro-5-fluoro-4-isobutoxypyrimidine is a member of this vital class of reagents, designed for use as a specialized intermediate in multi-step organic synthesis. While specific public data on this exact derivative is limited, its properties and reactivity can be thoroughly understood by examining its core structure, 2-chloro-5-fluoropyrimidine, and the well-established principles of pyrimidine chemistry.

This guide provides an in-depth analysis of the synthesis, properties, and strategic application of this compound family. We will focus on the highly reactive and versatile precursor, 2,4-dichloro-5-fluoropyrimidine, as the logical starting point for the synthesis of the title compound. For researchers and drug development professionals, understanding the causality behind the reactivity of these intermediates is paramount for designing robust and efficient synthetic routes toward novel therapeutic agents. The chloro-substituents on the pyrimidine ring are not merely passive components; they are activated leaving groups, each with a distinct reactivity profile that can be selectively exploited to build molecular diversity. This guide will elucidate these principles, providing both foundational knowledge and practical, field-proven protocols.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of these intermediates are critical for process development, safety, and reaction optimization. The data below is summarized for the key precursor, 2-chloro-5-fluoropyrimidine, and calculated values are provided for the target compound to guide experimental design.

Property2-Chloro-5-fluoropyrimidine2-Chloro-5-fluoro-4-isobutoxypyrimidineData Source / Comment
CAS Number 62802-42-0[1][2]Not availableSpecific derivative
Molecular Formula C₄H₂ClFN₂[3]C₈H₁₀ClFN₂OCalculated
Molecular Weight 132.52 g/mol [1][3]218.63 g/mol Calculated
Appearance Clear colorless to yellow liquid[2][4]Predicted: Colorless to pale yellow liquid or low-melting solidBased on structural analogues
Boiling Point 172-174 °C @ 760 mmHg[4]> 174 °CExpected increase due to higher mass and van der Waals forces
Density 1.439 g/mL at 20 °C[2]< 1.4 g/mLExpected decrease; replacement of dense Cl with less dense isobutoxy group
Refractive Index n20/D 1.503[2]Not availableRequires experimental measurement
Flash Point 65 °C (149 °F)> 65 °CExpected increase with boiling point
Solubility Insoluble in water; Soluble in common organic solventsSoluble in common organic solventsGeneral property for similar structures

Chemical Synthesis and Reactivity

The synthesis of 2-Chloro-5-fluoro-4-isobutoxypyrimidine is logically achieved from 5-fluorouracil, a common and inexpensive starting material. The process involves two key transformations: a double chlorination followed by a regioselective nucleophilic aromatic substitution (SNAr).

Part 1: Synthesis of the Key Intermediate, 2,4-Dichloro-5-fluoropyrimidine

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a standard and robust procedure in heterocyclic chemistry.[5] It is typically achieved by heating 5-fluorouracil in a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline to act as an acid scavenger and catalyst.[5]

Causality of Reagent Choice:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating agent for converting the keto groups of the uracil ring into chloro-substituents.

  • N,N-Dimethylaniline: This tertiary amine base does not have reactive N-H protons and serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G FU 5-Fluorouracil POCl3 POCl₃, N,N-Dimethylaniline FU->POCl3 Chlorination (Reflux) DCFP 2,4-Dichloro-5-fluoropyrimidine POCl3->DCFP Workup Aqueous Workup / Extraction DCFP->Workup Product1 Isolated Intermediate Workup->Product1

Caption: Workflow for the synthesis of the key dichlorinated intermediate.

Part 2: Regioselective Synthesis of 2-Chloro-5-fluoro-4-isobutoxypyrimidine

The two chlorine atoms on the 2,4-dichloro-5-fluoropyrimidine ring exhibit different reactivities. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This differential reactivity is a cornerstone of pyrimidine chemistry and allows for selective, stepwise functionalization.

Expertise in Action - Understanding Regioselectivity: The enhanced reactivity at C4 is due to superior stabilization of the negative charge in the Meisenheimer intermediate (the transition state of the SNAr reaction) by the adjacent ring nitrogen at position 3. Therefore, reacting 2,4-dichloro-5-fluoropyrimidine with one equivalent of sodium isobutoxide at controlled temperatures will result in selective substitution at the C4 position.

G DCFP 2,4-Dichloro-5- fluoropyrimidine Isobutoxide Sodium Isobutoxide (1 equivalent) THF, 0°C to RT DCFP->Isobutoxide Regioselective SₙAr Target 2-Chloro-5-fluoro-4- isobutoxypyrimidine Isobutoxide->Target Purify Chromatography Target->Purify FinalProduct Final Product Purify->FinalProduct

Caption: Regioselective synthesis of the target compound from the dichlorinated intermediate.

Applications in Drug Discovery

The true value of 2-Chloro-5-fluoro-4-isobutoxypyrimidine lies in its remaining chlorine atom at the C2 position. This site serves as a handle for introducing further molecular complexity. The C2 chlorine is less reactive than the C4 position but can be displaced under more forcing conditions or, more commonly, via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This stepwise approach is a powerful strategy in drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example:

  • The isobutoxy group at C4 can serve as a key binding element or a lipophilic moiety to improve cell permeability.

  • The C2 position can then be functionalized with various amines, boronic acids, or other nucleophiles to explore different interactions with a biological target.

Derivatives of 2-chloropyrimidines are integral to many approved drugs and clinical candidates, underscoring the importance of this chemical class.[6][7][8]

Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-4-isobutoxypyrimidine

Trustworthiness Through Detail: This protocol is a representative procedure based on established methodologies for SNAr reactions on dihalopyrimidines. It includes self-validating checkpoints like in-process controls (IPCs).

Objective: To synthesize 2-Chloro-5-fluoro-4-isobutoxypyrimidine from 2,4-dichloro-5-fluoropyrimidine.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • Isobutanol (≥ 5.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add isobutanol (5.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred isobutanol solution. Causality: This deprotonates the alcohol in situ to form the more nucleophilic sodium isobutoxide. The excess isobutanol also serves as a solvent. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until hydrogen gas evolution ceases.

  • SNAr Reaction: In a separate flame-dried flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution of the dichloropyrimidine to 0 °C.

  • Slowly add the prepared sodium isobutoxide solution dropwise via cannula or dropping funnel to the dichloropyrimidine solution over 30 minutes. Causality: A slow, cold addition is critical to control the exothermic reaction and maximize regioselectivity for the C4 position.

  • In-Process Control (IPC): After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-Chloro-5-fluoro-4-isobutoxypyrimidine.

Safety and Handling

Halogenated pyrimidines and their precursors must be handled with appropriate care.

  • 2-Chloro-5-fluoropyrimidine: This precursor is classified as corrosive and can cause severe skin burns and eye damage.[1][3] It is also harmful if swallowed.[1]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves (e.g., nitrile) when handling these reagents.[9] All operations should be conducted in a well-ventilated chemical fume hood.[9]

References

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (n.d.). Synfacts, 12(08), 819-819.
  • 2-chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine — Chemical Substance Information. (n.d.). Chemical Substance Information.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). National Center for Biotechnology Information.
  • 2-Chloropyrimidine 95 1722-12-9. (n.d.). Sigma-Aldrich.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). [Source not available].
  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. (n.d.). ResearchGate.
  • 2-Chloro-5-fluoropyrimidine 97 62802-42-0. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 10). Fisher Scientific.
  • 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26). Ossila.
  • 2-CHLORO-5-FLUOROPYRIMIDIN-4-ONE 155-12-4 wiki. (n.d.). Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 30). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. (n.d.). PubChem.
  • 2-Chloro-5-fluoropyrimidine | 62802-42-0. (2026, January 13). ChemicalBook.
  • What are the applications of 2-Chloro-5-fluoropyrimidine? - FAQ. (2020, October 23). Guidechem.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed.

Sources

Exploratory

2-Chloro-5-fluoro-4-isobutoxypyrimidine molecular weight and exact mass

Title: Analytical and Physicochemical Profiling of 2-Chloro-5-fluoro-4-isobutoxypyrimidine: Exact Mass Determination and HRMS Workflows Abstract The strategic incorporation of halogens into pyrimidine scaffolds has becom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical and Physicochemical Profiling of 2-Chloro-5-fluoro-4-isobutoxypyrimidine: Exact Mass Determination and HRMS Workflows

Abstract The strategic incorporation of halogens into pyrimidine scaffolds has become a cornerstone of modern medicinal chemistry, profoundly altering metabolic stability, lipophilicity, and target binding affinity[1][2]. 2-Chloro-5-fluoro-4-isobutoxypyrimidine (CAS: 1510352-42-7) is a highly specialized chemical intermediate utilized in the synthesis of advanced therapeutics. For researchers and drug development professionals, the accurate analytical characterization of this molecule is critical. This whitepaper provides an in-depth technical guide to the physicochemical properties of 2-Chloro-5-fluoro-4-isobutoxypyrimidine, explicitly detailing the causality between its exact mass and high-resolution mass spectrometry (HRMS) workflows, and providing a self-validating protocol for structural confirmation.

Physicochemical Profile and Mass Metrics

In early-stage drug development and synthetic quality control, distinguishing between average molecular weight and monoisotopic exact mass is the first critical step in analytical method development.

  • Molecular Weight (204.63 g/mol ): Calculated using the weighted average of naturally occurring isotopes. This value is strictly utilized for bulk stoichiometric calculations during synthesis and formulation.

  • Exact Mass (204.0466 Da): Calculated using the mass of the most abundant isotope for each element (e.g., ^12C, ^1H, ^35Cl, ^19F). This is the foundational metric for High-Resolution Mass Spectrometry (HRMS)[3].

The exact mass allows analytical scientists to derive a unique elemental formula, distinguishing the target analyte from isobaric interferences that may arise as synthetic byproducts[4].

Table 1: Fundamental Chemical Properties

PropertyValueAnalytical Significance
Chemical Formula C8H10ClFN2ODefines elemental composition for isotopic modeling.
CAS Registry Number 1510352-42-7Unique identifier for procurement and safety data[5].
Molecular Weight 204.63 g/mol Used for molarity calculations and synthetic stoichiometry.
Exact Mass (Monoisotopic) 204.0466 DaTarget value for HRMS structural elucidation[3].
[M+H]+ Exact Mass 205.0538 DaPrimary target ion in positive Electrospray Ionization (ESI+).

The Causality of Isotopic Signatures in HRMS

When analyzing halogenated compounds like 2-Chloro-5-fluoro-4-isobutoxypyrimidine, relying solely on the exact mass of the monoisotopic peak is analytically insufficient. The presence of a chlorine atom provides an intrinsic, self-validating system for structural confirmation[6].

Chlorine naturally exists as two stable isotopes: ^35Cl (approx. 75.78% abundance) and ^37Cl (approx. 24.22% abundance). This creates a distinct isotopic fine structure. In an HRMS spectrum, a valid identification requires not only the detection of the monoisotopic [M+H]+ peak at m/z 205.0538 but also the obligatory M+2 peak at m/z 207.0509.

The Causality: If the M+2 peak does not exhibit an approximate 3:1 ratio (~32% relative abundance compared to the base peak), the identification is definitively false—indicating either an isobaric interference lacking chlorine or a co-eluting contaminant distorting the spectrum. This logical relationship ensures that the mass spectrometer's output self-validates the chemical structure.

IsotopeLogic Start Detect Monoisotopic Peak [M+H]+ m/z 205.0538 CheckM2 Extract M+2 Peak [M+H]+ m/z 207.0509 Start->CheckM2 Evaluate Evaluate Isotopic Ratio (Expected ~3:1) CheckM2->Evaluate Valid Ratio Confirmed Valid 35Cl/37Cl Signature Evaluate->Valid Yes Invalid Ratio Mismatch False Positive / Interference Evaluate->Invalid No

Figure 1: Self-validating logic tree for the isotopic confirmation of chlorinated pyrimidines.

Step-by-Step Protocol: LC-HRMS Exact Mass Determination

To accurately determine the exact mass and validate the isotopic signature of 2-Chloro-5-fluoro-4-isobutoxypyrimidine, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed[6]. The following methodology utilizes an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-Chloro-5-fluoro-4-isobutoxypyrimidine in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ ion required for positive mode ESI.

Phase 2: Chromatographic Separation (UHPLC)
  • Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a rapid gradient from 5% B to 95% B over 5 minutes. Causality: The isobutoxy group imparts significant lipophilicity; a steep organic gradient ensures sharp peak elution and minimizes ion suppression in the source.

Phase 3: Mass Spectrometry (ESI-HRMS)
  • Calibration: Perform external mass calibration using a standardized tuning mix (e.g., sodium formate or proprietary Agilent/Thermo mixes) to ensure mass accuracy is < 3 ppm[4].

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Acquisition: Acquire full-scan MS data across an m/z range of 100–500 Da at a minimum resolution of 60,000 (FWHM at m/z 200).

Phase 4: Data Processing and Self-Validation
  • Mass Extraction: Extract the Extracted Ion Chromatogram (EIC) for m/z 205.0538 with a narrow mass tolerance window of ± 5 ppm.

  • Isotopic Validation: Integrate the peak area of the monoisotopic mass (m/z 205.0538) and the M+2 mass (m/z 207.0509). Confirm the ~32% relative abundance ratio to validate the presence of the chlorine atom.

LCHRMS_Workflow Prep Sample Prep (0.1% FA) UHPLC UHPLC (C18 Column) Prep->UHPLC ESI ESI(+) Ionization UHPLC->ESI HRMS HRMS ESI->HRMS Data Data HRMS->Data

Figure 2: Linear workflow for LC-HRMS exact mass determination and data acquisition.

Conclusion

The analytical characterization of 2-Chloro-5-fluoro-4-isobutoxypyrimidine requires a strict adherence to high-resolution mass spectrometry principles. By understanding the causality behind exact mass calculations and utilizing the molecule's inherent isotopic signature as a self-validating mechanism, researchers can ensure absolute structural confidence. This rigorous approach prevents downstream synthetic failures and ensures the integrity of the drug discovery pipeline.

Sources

Foundational

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Chloro-5-fluoro-4-isobutoxypyrimidine

Introduction In the landscape of modern drug discovery and materials science, pyrimidine derivatives represent a cornerstone of synthetic chemistry, valued for their diverse biological activities and versatile chemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrimidine derivatives represent a cornerstone of synthetic chemistry, valued for their diverse biological activities and versatile chemical properties. The precise structural elucidation of these molecules is paramount to understanding their function and reactivity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed atomic-level information.

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the novel compound 2-Chloro-5-fluoro-4-isobutoxypyrimidine. As no experimental spectra for this specific molecule are publicly available at the time of this writing, this guide has been meticulously compiled by leveraging established principles of NMR spectroscopy, including the well-documented effects of substituents on the pyrimidine ring. By dissecting the predicted spectral data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Chloro-5-fluoro-4-isobutoxypyrimidine. These predictions are based on the analysis of structurally analogous compounds and established substituent effects on the pyrimidine scaffold.

Predicted ¹H NMR Spectral Data
Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.30 - 8.40d~3.0
H-1'4.10 - 4.20d~6.5
H-2'2.05 - 2.15m~6.7
H-3'1.00 - 1.10d~6.7
Predicted ¹³C NMR Spectral Data
Atom NumberPredicted Chemical Shift (δ, ppm)
C-2158.0 - 160.0
C-4165.0 - 167.0
C-5140.0 - 142.0 (d, ¹JCF ≈ 230-250 Hz)
C-6150.0 - 152.0 (d, ²JCF ≈ 20-30 Hz)
C-1'75.0 - 77.0
C-2'28.0 - 30.0
C-3'18.5 - 20.5

Spectral Interpretation

The predicted NMR spectra of 2-Chloro-5-fluoro-4-isobutoxypyrimidine are a direct reflection of its electronic and steric environment. The pyrimidine ring, being electron-deficient, is further influenced by the inductive and mesomeric effects of its substituents.

  • ¹H NMR Spectrum:

    • H-6: The lone proton on the pyrimidine ring, H-6, is expected to resonate at a significantly downfield chemical shift (δ 8.30 - 8.40 ppm). This is due to the combined electron-withdrawing effects of the two ring nitrogens and the chloro and fluoro substituents. The fluorine at C-5 will likely couple with H-6, resulting in a doublet with a small coupling constant of approximately 3.0 Hz.

    • Isobutoxy Group Protons: The protons of the isobutoxy group will exhibit characteristic chemical shifts and multiplicities. The methylene protons (H-1') directly attached to the oxygen atom are the most deshielded, appearing as a doublet around δ 4.10 - 4.20 ppm due to coupling with the methine proton (H-2'). The methine proton (H-2') will be a multiplet centered around δ 2.05 - 2.15 ppm, and the two equivalent methyl groups (H-3') will appear as a doublet around δ 1.00 - 1.10 ppm.

  • ¹³C NMR Spectrum:

    • Pyrimidine Carbons: The chemical shifts of the pyrimidine carbons are highly sensitive to the attached substituents. C-2, bonded to a chlorine atom and two nitrogen atoms, is predicted to be significantly downfield. C-4, attached to the electron-donating isobutoxy group, will also be in the downfield region. The carbon bearing the fluorine, C-5, will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 230-250 Hz, a hallmark of a direct C-F bond. C-6 will also show a smaller two-bond coupling to the fluorine atom (²JCF).

    • Isobutoxy Group Carbons: The carbons of the isobutoxy group will have typical chemical shifts for such a moiety, with the methylene carbon (C-1') being the most deshielded due to its proximity to the oxygen atom.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following molecular structure includes the atom numbering scheme used in this guide.

Caption: Molecular structure of 2-Chloro-5-fluoro-4-isobutoxypyrimidine with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 2-Chloro-5-fluoro-4-isobutoxypyrimidine. This protocol is based on established best practices in the field.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 2-Chloro-5-fluoro-4-isobutoxypyrimidine.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good starting choice for many organic molecules.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Spectrometer and Parameters:

  • Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
  • For ¹H NMR:
  • Set the spectral width to approximately 16 ppm.
  • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
  • The relaxation delay (D1) should be set to 1-2 seconds to allow for adequate relaxation of the protons between scans.
  • For ¹³C NMR:
  • Set the spectral width to approximately 240 ppm.
  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
  • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Perform phase correction and baseline correction to ensure accurate signal representation.
  • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire 1H NMR Spectrum transfer->H1_acq C13_acq Acquire 13C NMR Spectrum transfer->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process TwoD_acq Acquire 2D NMR (COSY, HSQC, HMBC) reference Reference Chemical Shifts process->reference assign Assign Signals reference->assign assign->TwoD_acq interpret Structural Elucidation assign->interpret

Caption: A generalized workflow for NMR-based structural analysis.

Conclusion

While experimental verification remains the gold standard, this in-depth guide provides a robust and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 2-Chloro-5-fluoro-4-isobutoxypyrimidine. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants, rooted in the fundamental principles of substituent effects, offers valuable insights for researchers engaged in the synthesis and characterization of novel pyrimidine derivatives. The provided experimental protocols and workflow diagrams further serve as a practical resource for obtaining and interpreting high-quality NMR data. This guide underscores the predictive power of NMR spectroscopy and its indispensable role in modern chemical research.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • AIP Publishing. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives.
  • Gan, Q., et al. (2010). Heteromeric double helix formation by cross-hybridization of chloro- and fluoro-substituted quinoline oligoamides. Chemical Communications, 46(2), 297-299.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.
  • Organic Chemistry Data. (2020). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Benchchem. (2025). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
  • Pérez, M., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3143-3151. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Retrieved from [Link]

  • MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 2-Chloro-5-fluoro-4-isobutoxypyrimidine in Organic Solvents: A Methodological Framework

An In-depth Technical Guide for Drug Development Professionals Executive Summary The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, directly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, directly influencing process design, purification strategies, and formulation. This guide presents a comprehensive technical framework for determining and interpreting the solubility profile of 2-Chloro-5-fluoro-4-isobutoxypyrimidine, a key heterocyclic intermediate. Due to the absence of publicly available solubility data for this specific compound, this document focuses on establishing a robust, scientifically-grounded methodology. It provides a detailed protocol for the widely accepted isothermal equilibrium (shake-flask) method, discusses the theoretical principles of solubility including Hansen Solubility Parameters, and outlines how to interpret the resulting data to guide solvent selection for crystallization and other critical manufacturing processes. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough and reliable understanding of a compound's solubility characteristics.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Substituted pyrimidines, such as 2-Chloro-5-fluoro-4-isobutoxypyrimidine, are valuable intermediates in the synthesis of these complex molecules. The efficiency of synthesizing, purifying, and formulating the final API is critically dependent on the physicochemical properties of such intermediates.[2]

Among these properties, solubility is paramount. A well-characterized solubility profile in a range of organic solvents enables:

  • Optimal Solvent Selection: Choosing the most effective solvents for reaction media, ensuring reactants remain in solution.

  • Efficient Crystallization Design: Identifying suitable solvent/anti-solvent systems for robust crystallization processes that yield high purity and the desired polymorphic form.[3]

  • Streamlined Purification: Developing effective washing steps to remove impurities while minimizing product loss.

  • Informed Formulation Strategy: Providing foundational data for later-stage formulation development.

This document serves as a practical guide to systematically determine and understand the solubility of 2-Chloro-5-fluoro-4-isobutoxypyrimidine, ensuring that process development decisions are based on precise, empirical data.

Physicochemical Characterization of the Solute

A molecule's structure dictates its interactions with its environment. Understanding the physicochemical nature of 2-Chloro-5-fluoro-4-isobutoxypyrimidine is the first step in predicting its solubility behavior.

  • Chemical Name: 2-Chloro-5-fluoro-4-isobutoxypyrimidine

  • Chemical Structure: (Note: A placeholder for the actual chemical structure image.)

  • Molecular Formula: C₈H₁₀ClFN₂O

  • Molecular Weight: 216.63 g/mol

  • Structural Analysis: The molecule possesses a distinct amphiphilic character.

    • Polar Core: The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms.[4] This effect is amplified by the strongly electron-withdrawing chloro- and fluoro-substituents, creating a polar region with potential for dipole-dipole interactions.

    • Non-Polar Moiety: The isobutoxy group introduces a non-polar, flexible alkyl chain. This region will preferentially interact with non-polar solvents through van der Waals forces.

This dual nature suggests that the compound's solubility will be highly dependent on the specific characteristics of the solvent, with optimal solubility likely occurring in solvents of intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy. A practical framework for predicting this behavior relies on a few key principles.

"Like Dissolves Like" and Polarity

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[5] This can be quantified using the Polarity Index , a relative measure of a solvent's polarity. Solvents can be broadly categorized as:

  • Polar Protic: Capable of hydrogen bonding (e.g., methanol, ethanol).

  • Polar Aprotic: Possess polar bonds but lack O-H or N-H bonds (e.g., acetone, acetonitrile, DMSO).

  • Non-Polar: Have low dielectric constants and are not capable of significant dipole interactions (e.g., hexane, toluene).

Given its structure, 2-Chloro-5-fluoro-4-isobutoxypyrimidine is expected to exhibit limited solubility in the extremes of this scale (e.g., water or hexane) and higher solubility in solvents such as ethyl acetate, dichloromethane, or acetone.

Hansen Solubility Parameters (HSP)

For a more nuanced prediction, the Hansen Solubility Parameter model provides a powerful tool. This model deconstructs the total Hildebrand solubility parameter into three components representing different intermolecular forces[6]:

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from polar forces (dipole-dipole).

  • δH: Energy from hydrogen bonding .

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that the smaller the distance between the solute and the solvent in this space, the higher the likelihood of dissolution. This approach is invaluable for rationally selecting or blending solvents to achieve desired solubility characteristics.[7]

Experimental Determination of the Solubility Profile

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal equilibrium shake-flask method . This method is recognized by regulatory bodies like the OECD and is considered the gold standard for its accuracy and reproducibility.[8][9]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification P1 Weigh excess solute (e.g., ~10 mg) into vials P2 Add precise volume of solvent (e.g., 2 mL) P1->P2 For each test solvent E1 Seal vials and place in shaker incubator P2->E1 E2 Agitate at constant T (e.g., 25°C) for 24-48h E1->E2 E3 Visually confirm undissolved solid remains E2->E3 S1 Centrifuge vials at constant temperature E3->S1 S2 Withdraw supernatant using a syringe S1->S2 S3 Filter supernatant through 0.22 µm syringe filter S2->S3 Q1 Prepare serial dilutions of the clear filtrate S3->Q1 Q2 Analyze by validated HPLC-UV method Q1->Q2 Q3 Determine concentration from calibration curve Q2->Q3 Result Calculate Solubility (mg/mL or g/L) Q3->Result

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Method.

Materials and Equipment
  • Solute: 2-Chloro-5-fluoro-4-isobutoxypyrimidine (purity >98%).

  • Solvents: Analytical or HPLC-grade solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equipment:

    • Analytical balance (4 decimal places).

    • Glass vials with PTFE-lined screw caps.

    • Calibrated pipettes.

    • Orbital shaker with temperature control.

    • Temperature-controlled centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • HPLC system with a UV detector and a suitable column (e.g., C18).

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is achieved and measured.

  • Preparation of Solutions:

    • Add an excess amount of 2-Chloro-5-fluoro-4-isobutoxypyrimidine (e.g., 5-10 mg, accurately weighed) into a series of glass vials. Using at least three vials per solvent is recommended for statistical validity.[10]

    • To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. Causality: This extended agitation time is crucial to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Preliminary experiments can be run to confirm that solubility does not increase between 24 and 48 hours.

    • After the equilibration period, visually confirm that an excess of solid material remains in each vial. This is a critical validation step to ensure the solution is saturated.

  • Phase Separation:

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at the same temperature as the equilibration for 15-20 minutes. Causality: Maintaining the temperature during this step prevents any temperature-induced changes in solubility.[3]

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any fine particulate matter that could interfere with the analysis.

  • Quantification:

    • Prepare accurate serial dilutions of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration.

    • Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = C_hplc × DF Where:

      • C_hplc is the concentration determined by HPLC (in mg/mL).

      • DF is the dilution factor.

Interpreting the Solubility Profile

Once determined, the data should be organized to facilitate analysis and decision-making.

Data Presentation

Summarize the quantitative results in a structured table.

SolventSolvent ClassPolarity Index[11]Solubility at 25°C (mg/mL)
HeptaneNon-Polar0.1To be determined
TolueneNon-Polar2.4To be determined
DichloromethanePolar Aprotic3.1To be determined
Tetrahydrofuran (THF)Polar Aprotic4.0To be determined
Ethyl AcetatePolar Aprotic4.4To be determined
AcetonePolar Aprotic5.1To be determined
AcetonitrilePolar Aprotic5.8To be determined
EthanolPolar Protic5.2To be determined
MethanolPolar Protic5.1To be determined
WaterPolar Protic10.2To be determined
Analysis and Application

G cluster_solute Solute: 2-Chloro-5-fluoro-4-isobutoxypyrimidine cluster_solvents Solvent Spectrum Solute Polar Core (Pyrimidine) + Non-Polar Tail (Isobutoxy) NonPolar Non-Polar (e.g., Heptane) Solute->NonPolar Poor Interaction (Polar part not solvated) Intermediate Intermediate Polarity (e.g., Ethyl Acetate, Acetone) Solute->Intermediate GOOD INTERACTION (Both parts solvated) Polar Polar Protic (e.g., Methanol, Water) Solute->Polar Poor Interaction (Non-polar tail not solvated)

Sources

Exploratory

Thermodynamic Stability Profile of 2-Chloro-5-fluoro-4-isobutoxypyrimidine at Room Temperature

Executive Summary 2-Chloro-5-fluoro-4-isobutoxypyrimidine (CAS: 1510352-42-7) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-fluoro-4-isobutoxypyrimidine (CAS: 1510352-42-7) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and antiviral therapeutics[1]. Understanding its thermodynamic stability at room temperature (25°C) is critical for optimizing storage conditions, formulation parameters, and downstream synthetic yields.

While the molecule possesses an exceptionally stable carbon-fluorine (C-F) bond, the electron-deficient nature of the pyrimidine core renders the carbon-chlorine (C-Cl) bond at the C2 position thermodynamically susceptible to nucleophilic aromatic substitution (SNAr). This whitepaper deconstructs the thermodynamic and kinetic parameters governing the stability of this compound, providing field-proven methodologies for stability profiling and handling.

Structural Thermodynamics & Electronic Effects

To predict the macroscopic stability of 2-Chloro-5-fluoro-4-isobutoxypyrimidine, we must first analyze the microscopic electronic environment of its structural motifs. The stability of halogenated pyrimidines is dictated by a complex interplay of inductive withdrawal, resonance donation, and steric shielding[2].

  • The C5-Fluoro Substituent: The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy (BDE) exceeding 115 kcal/mol. In protic media, the fluoride ion is heavily solvated, creating a massive thermodynamic barrier (ΔG° > 450 kJ/mol) against spontaneous C-F cleavage[3]. Consequently, the C5 position is thermodynamically inert at room temperature.

  • The C2-Chloro Substituent: Pyrimidine rings are inherently electron-deficient at positions 2, 4, and 6 due to the electronegativity of the flanking nitrogen atoms. Position 2, situated directly between both nitrogens, is the most electrophilic center. The C5-fluorine further exacerbates this via strong inductive electron withdrawal (-I effect). Consequently, the C-Cl bond at C2 is highly activated toward SNAr reactions[4].

  • The C4-Isobutoxy Group: While ether linkages on electron-deficient rings can be vulnerable to hydrolysis, the isobutyl chain provides significant steric bulk. This steric shielding increases the activation energy (Ea) required for nucleophiles to approach the C4 position, kinetically locking the molecule and directing any potential degradation exclusively toward the C2 position.

Quantitative Thermodynamic Parameters

The following table summarizes the predictive thermodynamic parameters for the core structural motifs of the molecule at 25°C.

Structural MotifBond TypeEst. Bond Dissociation Energy (kcal/mol)Thermodynamic Stability at 25°CPrimary Degradation Vulnerability
C5-Fluoro C(sp2)-F~115.0Exceptionally HighInert under ambient conditions
C4-Isobutoxy C(sp2)-O~85.5HighAcid-catalyzed cleavage (Negligible at neutral pH)
C2-Chloro C(sp2)-Cl~76.0ModerateSNAr Hydrolysis (Moisture sensitive)
Pyrimidine Core AromaticN/AHighPhotochemical degradation (Long-term)

Degradation Pathways: Kinetic vs. Thermodynamic Control

At room temperature and neutral pH, 2-Chloro-5-fluoro-4-isobutoxypyrimidine is thermodynamically unstable in the presence of water but kinetically stable .

If exposed to atmospheric moisture, the thermodynamic driving force favors the displacement of the chloride leaving group to form the more stable 2-hydroxy/2-oxo tautomer[4]. However, without an acid or base catalyst, the activation energy required to form the intermediate Meisenheimer complex is high, resulting in a very slow degradation rate at 25°C.

SNAr A 2-Chloro-5-fluoro- 4-isobutoxypyrimidine B Meisenheimer Complex (Transition State) A->B Nucleophilic Attack (H2O) Slow / Rate-Limiting C 2-Hydroxy-5-fluoro- 4-isobutoxypyrimidine + HCl B->C Chloride Elimination Fast / Exothermic

Fig 1: SNAr Hydrolysis Pathway of the C2-Chloro position.

Experimental Methodologies for Stability Profiling

To accurately quantify the thermodynamic stability of this compound without artificially altering its degradation mechanism via high-temperature forced degradation, we employ Isothermal Microcalorimetry (TAM) coupled with HPLC-UV/MS .

TAM measures the real-time exothermic heat flow of the hydrolysis reaction at exactly 25°C, providing the thermodynamic rate constant. HPLC confirms the chemical identity of the degradant.

Step-by-Step Protocol: Isothermal Microcalorimetry & HPLC Tracking

Phase 1: Sample Preparation (Self-Validating System)

  • Anhydrous Baseline (Control): Dissolve 50 mg of 2-Chloro-5-fluoro-4-isobutoxypyrimidine in 1.0 mL of strictly anhydrous DMSO (stored over molecular sieves) inside an argon-purged glovebox. This serves as the negative control to prove that degradation requires an external nucleophile.

  • Aqueous Test Sample: Dissolve 50 mg of the compound in 1.0 mL of a 90:10 DMSO/Water mixture (buffered to pH 7.0 with 10 mM phosphate) to simulate ambient moisture exposure.

Phase 2: Microcalorimetric Analysis 3. Load both the control and test ampoules into a Thermal Activity Monitor (TAM IV) pre-equilibrated to exactly 25.000°C. 4. Record the heat flow (μW) continuously for 72 hours. The integral of the heat flow curve corresponds to the enthalpy of the SNAr hydrolysis (ΔH). 5. Causality Check: The anhydrous control must show a flat baseline (0 μW) after initial thermal equilibration, validating that the heat generated in the test sample is solely due to hydrolysis, not polymorphic transitions or spontaneous decomposition.

Phase 3: Orthogonal Verification via HPLC-UV/MS 6. Extract 10 μL aliquots from the aqueous test sample at t=0, 24, 48, and 72 hours. Quench immediately by diluting 1:100 in cold acetonitrile. 7. Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid). 8. Quantify the disappearance of the parent mass (m/z ~205 [M+H]+) and the appearance of the hydrolyzed degradant (m/z ~187 [M+H]+)[1].

Workflow S1 Sample Preparation (Anhydrous vs. Aqueous) S2 Isothermal Microcalorimetry (TAM IV at 25°C) S1->S2 S3 Aliquot Extraction (t=0 to t=72h) S2->S3 Continuous Heat Flow Data S4 HPLC-UV/MS Analysis (Degradant Quantification) S3->S4 Quenched Samples S5 Thermodynamic Modeling (ΔG, ΔH Calculation) S4->S5 Kinetic Degradation Rates

Fig 2: Experimental Workflow for Thermodynamic Stability Profiling.

Handling & Formulation Directives

Based on the thermodynamic vulnerabilities outlined above, drug development professionals must adhere to the following protocols:

  • Storage Environment: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. While thermally stable at 25°C, refrigeration minimizes the kinetic energy available to overcome the SNAr activation barrier if trace moisture is present.

  • Solvent Selection: Avoid protic solvents (e.g., methanol, ethanol, water) during long-term storage of stock solutions. Use anhydrous aprotic solvents (e.g., DCM, THF, or anhydrous DMF) to prevent nucleophilic attack at the C2 position.

  • Formulation Constraints: If utilized in an aqueous reaction step, the pH should be strictly controlled. Basic conditions (pH > 8) will exponentially accelerate the thermodynamic degradation by providing a superior nucleophile (OH⁻) compared to neutral water.

References

  • Matrix Scientific. "2-Chloro-5-fluoro-4-isobutoxypyrimidine". 1int.co.uk.
  • National Center for Biotechnology Information. "Enzymatic synthesis of fluorinated compounds". PMC - NIH.
  • National Center for Biotechnology Information. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes". PMC - NIH.
  • Global Journal of Advanced Research. "SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE". gjar.org.

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-fluoro-4-isobutoxypyrimidine

Executive Summary The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern drug discovery, given their prevalence in FDA-approved therapeutics ranging from kinase inhibitors to antiviral age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern drug discovery, given their prevalence in FDA-approved therapeutics ranging from kinase inhibitors to antiviral agents. 2-Chloro-5-fluoro-4-isobutoxypyrimidine is a highly valuable, electron-deficient building block. The strategic placement of the 5-fluoro and 4-isobutoxy groups uniquely modulates the electronic and steric environment of the pyrimidine ring, heavily activating the C2-position for palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC).

This application note provides a deep-dive mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols for executing robust, high-yielding SMC reactions with this specific substrate.

Mechanistic Rationale & Substrate Profiling

To design a successful cross-coupling protocol, one must first understand the causality dictated by the substrate's molecular architecture.

  • Electronic Activation (Oxidative Addition): In palladium-catalyzed cross-coupling reactions, the general reactivity of halides follows the order I > Br > Cl. However, the C-Cl bond on electron-deficient pyrimidine rings is highly activated towards oxidative addition to the palladium catalyst [1]. The presence of the highly electronegative 5-fluoro substituent exerts a strong inductive pull (-I effect), further lowering the LUMO of the pyrimidine ring and accelerating the oxidative insertion of Pd(0) into the C2-Cl bond.

  • Steric Shielding & Regioselectivity: The 4-isobutoxy group provides resonance electron donation (+M), which partially counteracts the electron-withdrawing nature of the ring. More importantly, its bulky, branched aliphatic nature sterically shields the C4 and C5 positions. This funnels the reactive trajectory of the bulky palladium-phosphine complex strictly toward the unhindered C2-chloride, ensuring absolute regioselectivity.

  • Transmetalation Dynamics: Because the oxidative addition is exceptionally fast for this substrate, the rate-determining step often shifts to transmetalation. This necessitates the use of optimal aqueous-organic solvent mixtures to generate the highly reactive, tetrahedral boronate complex [ArB(OH)3​]− [2].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)(L_n)-Cl] Pd0->OA + 2-Chloro-5-fluoro- 4-isobutoxypyrimidine TM Transmetalation [Ar-Pd(II)(L_n)-Ar'] OA->TM + [Ar'B(OH)3]- - Cl- RE Reductive Elimination Product Formation TM->RE Isomerization RE->Pd0 - Cross-Coupled Product PreCat Pre-catalyst (e.g., Pd(dppf)Cl2) PreCat->Pd0 Activation / Reduction

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Optimization & Causality

Selecting the correct conditions requires balancing catalyst stability with the activation energy of the transmetalation step. The table below summarizes the optimization landscape for coupling 2-chloro-5-fluoro-4-isobutoxypyrimidine with a standard aryl boronic acid.

Table 1: Optimization of Reaction Conditions
Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)Toluene/EtOH/H 2​ O901245Low yield. EtOH acts as a hydride donor via β -hydride elimination, leading to hydrodehalogenation [1].
Pd(dppf)Cl2​ (2 mol%) K2​CO3​ (2.0)1,4-Dioxane/H 2​ O (4:1)90488Excellent conversion. The bidentate dppf ligand prevents catalyst deactivation and homocoupling.
XPhos Pd G2 (1 mol%) K3​PO4​ (2.0)THF/H 2​ O (10:1)65294Optimal for sterically hindered boronic acids. Bulky biaryl phosphine accelerates reductive elimination.
XPhos Pd G2 (1 mol%)CsF (3.0)Anhydrous Dioxane90682Required for base-sensitive substrates or to outcompete protodeboronation of unstable boronic acids.

Key Insight: Recent advancements demonstrate that highly electron-poor aryl chlorides can even be coupled using ppm-level palladium loadings in purely aqueous media [2]. However, due to the lipophilicity of the isobutoxy group, a biphasic or miscible organic/aqueous system (like Dioxane/Water) is mandatory to ensure substrate solubility and maintain a homogenous reaction interface.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means the workflow incorporates built-in diagnostic checkpoints that confirm the success of intermediate steps, preventing the blind execution of failed reactions.

Workflow Prep 1. Reagent Assembly (Substrate, Boronic Acid) Degas 2. Degassing (N2/Ar Sparging) Prep->Degas React 3. Reaction Execution (Heating & Stirring) Degas->React Monitor 4. In-Process Control (LC-MS Monitoring) React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Purification (Chromatography) Workup->Purify

Figure 2: Step-by-step self-validating experimental workflow for the cross-coupling protocol.

Protocol A: Standard Thermal Coupling (For General Aryl Boronic Acids)

Utilizes a robust bidentate catalyst system, ideal for standard library synthesis.

Materials:

  • 2-Chloro-5-fluoro-4-isobutoxypyrimidine (1.0 equiv, 1.0 mmol, 204.6 mg)

  • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 equiv, 2 mol%, 16.3 mg)

  • K2​CO3​ (2.0 equiv, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Assembly & Control Setup: To a 25 mL Schlenk tube, add the pyrimidine substrate, aryl boronic acid, Pd(dppf)Cl2​ , and K2​CO3​ . Self-Validation Check: Set up a parallel micro-scale vial omitting the boronic acid to monitor background hydrodehalogenation.

  • Degassing (Critical Step): Add 1,4-Dioxane and Water. Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands, killing the catalyst and promoting homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure biphasic mixing.

  • In-Process Control (IPC): After 2 hours, sample 10 μ L of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is proceeding correctly if the Pd(II) pre-catalyst has changed from red/orange to a dark brown/black homogenous solution (indicating active Pd(0) formation). If unreacted pyrimidine remains alongside protodeboronated aryl species, the transmetalation is too slow (proceed to Protocol B).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Conditions (For Sterically Hindered or Unstable Boronic Acids)

Utilizes a highly active Buchwald precatalyst to force rapid reductive elimination at lower temperatures.

Materials:

  • 2-Chloro-5-fluoro-4-isobutoxypyrimidine (1.0 equiv, 1.0 mmol)

  • Sterically Hindered Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.01 equiv, 1 mol%, 7.9 mg)

  • Aqueous K3​PO4​ (0.5 M, 2.0 equiv, 4.0 mL)

  • THF (8 mL)

Step-by-Step Methodology:

  • Assembly: Combine the pyrimidine, boronic acid, and XPhos Pd G2 in a vial.

  • Solvent Addition & Degassing: Add THF and the 0.5 M K3​PO4​ solution. Sparge with Nitrogen for 5 minutes. Causality: K3​PO4​ is highly soluble in water and provides a sufficiently alkaline environment to form the boronate without degrading sensitive functional groups [3].

  • Reaction: Stir at 65 °C for 2 hours.

  • Validation: Monitor via TLC (UV 254 nm). The 5-fluoro-pyrimidine core is highly UV-active. Complete consumption of the higher Rf starting material validates the termination of the reaction.

  • Workup & Purification: Extract with MTBE (2 x 15 mL), wash with brine, concentrate, and purify via automated flash chromatography.

Troubleshooting Matrix

Observation during IPCMechanistic CauseCorrective Action
Protodeboronation (Ar-H detected in LC-MS)Boronic acid degrades before transmetalation can occur.Switch to anhydrous conditions using CsF in Dioxane, or use a faster catalyst (XPhos Pd G3).
Hydrodehalogenation (Pyrimidine-H detected)Hydride transfer from solvent (e.g., Ethanol or Isopropanol).Strictly avoid primary/secondary alcohols as solvents. Use Dioxane or THF.
Homocoupling (Ar-Ar detected)Excess oxygen in the system promoting Pd-catalyzed oxidative homocoupling.Increase Argon sparging time to 15+ minutes; ensure strict Schlenk techniques.

References

  • Dolšak, A.; Mrgole, K.; Sova, M. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts 2021, 11(4), 439. URL:[Link]

  • Orecchia, P.; Petkova, D. S.; Goetz, R.; Rominger, F.; Hashmi, A. S. K.; Schaub, T. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry 2021, 23, 8169-8180. URL:[Link]

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-fluoro-4-isobutoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Strategic Importance of Substituted Pyrimidines The pyrimidine scaffold is a cornerstone in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Functionalized pyrimidines, such as 2-Chloro-5-fluoro-4-isobutoxypyrimidine, are highly valued as versatile building blocks for the synthesis of complex molecules with diverse biological activities. The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) of 2-Chloro-5-fluoro-4-isobutoxypyrimidine, a key transformation for introducing molecular diversity at the C2 position.

The SNAr Reaction: A Mechanistic Overview

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr proceeds readily on electron-deficient aromatic rings, such as pyrimidines, which are rendered electrophilic by the presence of the ring nitrogens and electron-withdrawing substituents.

The reaction typically follows a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored.

Regioselectivity Pyrimidine 2-Chloro-5-fluoro-4-isobutoxypyrimidine C4 Position C2 Position C4_Factors Electron-donating Isobutoxy Group Increased Electron Density Deactivated for SNAr Pyrimidine:c4->C4_Factors influences C2_Factors Electron-withdrawing Ring Nitrogens Good Leaving Group (Cl) Activated for SNAr Pyrimidine:c2->C2_Factors influences C5_Factor Electron-withdrawing Fluoro Group Overall Ring Activation Pyrimidine->C5_Factor activated by

Figure 2: Factors influencing the regioselectivity of SNAr on 2-Chloro-5-fluoro-4-isobutoxypyrimidine.

Experimental Protocol: SNAr with Amine Nucleophiles

This protocol provides a general procedure for the reaction of 2-Chloro-5-fluoro-4-isobutoxypyrimidine with a primary or secondary amine.

Materials and Equipment
Reagents Equipment
2-Chloro-5-fluoro-4-isobutoxypyrimidineRound-bottom flask
Amine nucleophile (e.g., morpholine, piperidine)Magnetic stirrer and stir bar
Anhydrous solvent (e.g., DMF, NMP, Dioxane)Reflux condenser
Base (e.g., DIPEA, Triethylamine, K₂CO₃)Inert atmosphere setup (Nitrogen or Argon)
Deionized waterHeating mantle or oil bath
Brine solutionSeparatory funnel
Anhydrous sodium sulfate or magnesium sulfateRotary evaporator
Organic solvent for extraction (e.g., Ethyl acetate)TLC plates and developing chamber
Silica gel for column chromatographyColumn chromatography setup
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Chloro-5-fluoro-4-isobutoxypyrimidine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in an anhydrous solvent (e.g., DMF). Add a suitable base (e.g., DIPEA, 2.0 eq.). The choice of base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq.) to the reaction mixture. The slight excess of the amine ensures the complete consumption of the starting material.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-120 °C). The optimal temperature and reaction time will depend on the reactivity of the specific amine nucleophile.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoro-4-isobutoxypyrimidine derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Solvent & Base Setup->Reagents Addition 3. Add Amine Nucleophile Reagents->Addition Heating 4. Heat Reaction Mixture Addition->Heating Monitoring 5. Monitor with TLC/LC-MS Heating->Monitoring Workup 6. Aqueous Work-up Monitoring->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Figure 3: A generalized experimental workflow for the SNAr of 2-Chloro-5-fluoro-4-isobutoxypyrimidine with an amine nucleophile.

Troubleshooting
Issue Possible Cause Suggested Solution
Low or no conversion Insufficient temperature or reaction time.Increase the reaction temperature and/or extend the reaction time.
Low reactivity of the nucleophile.Consider using a stronger base or a more polar aprotic solvent like NMP or DMSO.
Formation of side products Reaction temperature is too high.Lower the reaction temperature.
Presence of water in the reaction.Ensure all glassware is dry and use anhydrous solvents.
Difficult purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider alternative purification techniques like preparative HPLC.

Conclusion

The nucleophilic aromatic substitution of 2-Chloro-5-fluoro-4-isobutoxypyrimidine provides a reliable and efficient method for the synthesis of a diverse range of 2-substituted pyrimidine derivatives. A thorough understanding of the underlying mechanistic principles and the influence of substituents on regioselectivity is paramount for successful execution. The protocol outlined in this application note serves as a robust starting point for researchers in drug discovery and development, enabling the generation of novel molecular entities for further investigation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5188. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). RCS Research Chemistry Services. [Link]

  • Nucleophilic aromatic substitution. (2023, October 26). In Wikipedia. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 483–486. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). RCS Research Chemistry Services. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7856–7863. [Link]

Sources

Method

Application Note: 2-Chloro-5-fluoro-4-isobutoxypyrimidine in the Synthesis of Next-Generation Anilinopyrimidine Fungicides

Executive Summary The development of novel agrochemicals frequently relies on privileged heterocyclic scaffolds to overcome emerging pathogen resistance. 2-Chloro-5-fluoro-4-isobutoxypyrimidine (CAS 1510352-42-7) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel agrochemicals frequently relies on privileged heterocyclic scaffolds to overcome emerging pathogen resistance. 2-Chloro-5-fluoro-4-isobutoxypyrimidine (CAS 1510352-42-7) is a highly specialized building block utilized in the synthesis of advanced crop protection agents (1)[1]. This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this intermediate to synthesize next-generation anilinopyrimidine (AP) fungicides targeting resistant strains of Botrytis cinerea and Sclerotinia sclerotiorum.

Strategic Scaffold Design & Biological Rationale

Anilinopyrimidines (FRAC Group 9), such as pyrimethanil and cyprodinil, are broad-spectrum fungicides that operate by inhibiting methionine biosynthesis, which subsequently arrests the secretion of hydrolytic enzymes essential for fungal infection (2)[2]. However, field resistance is increasingly driven by the overexpression of mitochondrial inner membrane ABC transporters (e.g., Bcmdl1) that actively efflux the fungicide from the pathogen (3)[3].

The incorporation of 2-chloro-5-fluoro-4-isobutoxypyrimidine into the AP scaffold provides three distinct mechanistic advantages:

  • C5-Fluorine (Metabolic Shield): The highly electronegative fluorine atom blocks oxidative degradation by plant and fungal cytochrome P450 enzymes, extending the field half-life of the active ingredient (4)[4].

  • C4-Isobutoxy (Efflux Evasion): The branched ether enhances cuticular penetration (increased LogP) and introduces severe steric bulk, which is hypothesized to disrupt recognition by the Bcmdl1 efflux pump, thereby restoring efficacy against resistant isolates (5)[5].

  • C2-Chlorine (Synthetic Handle): Serves as an orthogonal leaving group for selective C-N bond formation with various aniline derivatives.

MoA Analog 5-Fluoro-4-isobutoxy Anilinopyrimidine Efflux Mitochondrial ABC Transporter (Bcmdl1) Analog->Efflux Evades (Steric Bulk) Target Methionine Biosynthesis Analog->Target Inhibits Enzymes Hydrolytic Enzyme Secretion Target->Enzymes Depletes Amino Acids Pathogen Fungal Pathogenesis (e.g., Botrytis cinerea) Enzymes->Pathogen Blocks Infection

Mechanism of action and efflux evasion of novel 5-fluoro anilinopyrimidine analogs.

Synthetic Methodology & Causality

Traditionally, 2-chloropyrimidines undergo uncatalyzed Nucleophilic Aromatic Substitution (SNAr) with amines. However, the strong electron-donating resonance from the C4-isobutoxy oxygen increases the electron density of the pyrimidine ring, significantly deactivating the C2-position toward nucleophilic attack. Thermal SNAr with weakly nucleophilic anilines results in poor yields and requires harsh conditions that risk cleaving the isobutoxy ether.

To bypass this electronic deactivation, we employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling . This shifts the mechanism from nucleophilic addition-elimination to oxidative addition/reductive elimination, ensuring quantitative conversion under mild conditions.

Optimization of C-N Coupling Conditions

The following table summarizes the causal relationship between reaction parameters and product yield during the synthesis of N-(3-chlorophenyl)-5-fluoro-4-isobutoxypyrimidin-2-amine.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1NoneK₂CO₃DMF100<5Uncatalyzed SNAr fails due to C4-alkoxy electronic deactivation.
2Pd(OAc)₂ / PPh₃Cs₂CO₃Toluene10035Monodentate ligand leads to rapid Pd-black precipitation.
3Pd₂(dba)₃ / BINAPNaOtBu1,4-Dioxane10068Strong base (NaOtBu) causes partial cleavage of the isobutoxy group.
4 Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 100 94 Optimal bite angle promotes reductive elimination; mild base preserves ether.

Self-Validating Experimental Protocol

Target Compound: N-(3-chlorophenyl)-5-fluoro-4-isobutoxypyrimidin-2-amine Scale: 10.0 mmol

Reaction Setup
  • Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-fluoro-4-isobutoxypyrimidine (2.05 g, 10.0 mmol), 3-chloroaniline (1.15 mL, 11.0 mmol), and anhydrous Cs₂CO₃ (4.56 g, 14.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.18 g, 0.2 mmol, 2 mol%) and Xantphos (0.23 g, 0.4 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (40 mL) via syringe.

  • Initiation: Heat the mixture to 100 °C in a pre-heated oil bath.

    • Visual Validation Cue: The initial heterogeneous purple/dark-red suspension will transition to a deep, homogenous brownish-red solution within 15 minutes, indicating the formation of the active L₂Pd(0) species.

In-Process Monitoring (TLC)
  • After 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and spot on a silica gel TLC plate.

  • Elute with Hexanes:EtOAc (85:15).

    • Analytical Validation Cue: The starting pyrimidine ( Rf​≈0.70 , weak UV) should be completely consumed. A new, highly UV-active spot corresponding to the highly conjugated product will appear at Rf​≈0.45 .

Quench and Workup
  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and filter the mixture through a short pad of Celite to remove the inorganic cesium salts and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 × 20 mL).

  • Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (50 mL) and saturated aqueous NaCl (brine, 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

Purification and Characterization
  • Purify the crude oil via flash column chromatography on silica gel (gradient elution: 0% to 15% EtOAc in Hexanes).

  • Isolate the product fractions and evaporate to yield the target compound as an off-white solid (2.78 g, 94% yield).

    • Mass Spectrometry Validation: Calculate exact mass for C₁₄H₁₅ClFN₃O = 295.09. LC-MS analysis must show a dominant peak at m/z 296.1 [M+H]⁺ .

SyntheticWorkflow Start 2-Chloro-5-fluoro- 4-isobutoxypyrimidine Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Reagents 3-Chloroaniline + Pd2(dba)3 / Xantphos Reagents->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup 100°C, 6h (TLC Monitored) Purification Silica Gel Chromatography Workup->Purification Organic Phase Product 5-Fluoro-4-isobutoxy- N-(aryl)pyrimidin-2-amine Purification->Product 94% Yield (LC-MS: 296.1 m/z)

Workflow for Pd-catalyzed amination of 2-chloro-5-fluoro-4-isobutoxypyrimidine.

References

  • Matrix Scientific. "2-Chloro-5-fluoro-4-isobutoxypyrimidine". 1int.co.uk.
  • New Zealand Plant Protection Society. "Anilinopyrimidine (AP)
  • NIH PMC. "The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum". nih.gov.
  • Frontiers. "Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function". frontiersin.org.
  • Guidechem. "2-Chloro-5-fluoropyrimidine 62802-42-0 wiki". guidechem.com.
  • ASM Journals. "Mitochondrial Inner Membrane ABC Transporter Bcmdl1 Is Involved in Conidial Germination, Virulence, and Resistance to Anilinopyrimidine Fungicides in Botrytis cinerea". asm.org.

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and recrystallization methods for 2-Chloro-5-fluoro-4-isobutoxypyrimidine

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter isolation and purification bottlenecks when working with halogenated pyrimidine int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter isolation and purification bottlenecks when working with halogenated pyrimidine intermediates.

2-Chloro-5-fluoro-4-isobutoxypyrimidine (CAS: 1510352-42-7) is a highly electrophilic building block utilized extensively in the synthesis of kinase inhibitors, including Syk, FGFR, and Aurora kinase targets [1, 2]. Due to the compound's specific steric and electronic properties, standard purification workflows often yield intractable oils or degraded byproducts. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Workflow Overview

The following diagram illustrates the optimized downstream processing workflow for this intermediate, moving from crude reaction mixture to high-purity crystalline solid.

G N1 Crude Reaction Mixture (2-Chloro-5-fluoro-4-isobutoxypyrimidine) N2 Aqueous Workup (Brine / EtOAc Extraction) N1->N2 N3 Organic Phase (Drying & Concentration) N2->N3 Phase Separation N4 Silica Gel Chromatography (Hexane:EtOAc Gradient) N3->N4 Load Crude N5 Purified Intermediate (Viscous Oil) N4->N5 Elution N6 Recrystallization (Cold Heptane / Seed Crystals) N5->N6 If Solidifiable N7 Pure Product (>98% Purity Solid) N6->N7 Filtration

Workflow for the purification and isolation of 2-Chloro-5-fluoro-4-isobutoxypyrimidine.

Quantitative Data & Isomer Profiling

During the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine with isobutanol, regioselectivity is a primary concern. The table below summarizes the critical physicochemical and chromatographic differences between the desired product and its primary impurity.

Table 1: Physicochemical Properties & Chromatographic Data for Regioisomers

Property / Metric2-Chloro-5-fluoro-4-isobutoxypyrimidine (Target)4-Chloro-5-fluoro-2-isobutoxypyrimidine (Impurity)
Molecular Weight 204.63 g/mol 204.63 g/mol
Physical State (RT) Low-melting solid / Viscous OilLiquid
TLC Rf (Hexane:EtOAc 9:1) ~0.45 (UV Active)~0.35 (UV Active)
Regioselectivity Yield 85% - 90% (Kinetic Product)10% - 15% (Thermodynamic Product)
Crystallization Solvent Heptane / EtOAc (at -20°C)N/A (Remains an oil)

Troubleshooting FAQs

Q1: Why does my product present as an intractable oil instead of a solid, and how do I induce crystallization?

Causality: The branched isobutoxy chain increases the molecule's rotational degrees of freedom, which inherently disrupts the highly ordered crystal lattice typically seen in simpler analogs (e.g., 2-chloro-5-fluoro-4-methoxypyrimidine, which readily melts at 37–41°C) [3]. Furthermore, any trace amounts of the 2-isobutoxy regioisomer or residual unreacted isobutanol act as severe freezing-point depressants. Resolution: You must first ensure the chromatographic purity is >95%. Once purified, use a solvent/anti-solvent annealing technique (Protocol B) at sub-zero temperatures to force lattice assembly rather than amorphous precipitation.

Q2: How do I effectively separate the 2-chloro-4-isobutoxy regioisomer from the desired product?

Causality: SNAr on 2,4-dichloro-5-fluoropyrimidine favors the C4 position because it is highly electrophilic, activated by both the adjacent ring nitrogen and the inductive pull of the C5 fluorine [2]. However, 10–15% of the C2-substituted isomer inevitably forms. Because both isomers share identical molecular weights and similar polarities, they co-elute under highly polar conditions. Resolution: Utilize a highly non-polar, slow-gradient silica gel chromatography method (Protocol A). The target 4-isobutoxy isomer is slightly less polar and will elute first.

Q3: What causes the degradation of this pyrimidine intermediate during silica gel chromatography?

Causality: The C2 chlorine atom on the pyrimidine ring is highly activated toward nucleophilic attack. The naturally acidic silanol groups (Si-OH) on standard untreated silica gel can catalyze the hydrolysis of the C2-chloride, converting your product into a highly polar pyrimidinone derivative that sticks to the baseline of your TLC plate. Resolution: Deactivate the silica gel by pre-flushing the column with 1% Triethylamine (Et3N) in hexanes.

Validated Experimental Protocols

Protocol A: Deactivated Silica Gel Chromatography

This protocol is a self-validating system designed to prevent acid-catalyzed degradation while maximizing the resolution between regioisomers.

  • Column Preparation: Slurry pack a silica gel column (230-400 mesh) using Hexanes containing 1% (v/v) Triethylamine (Et3N).

    • Causality: Et3N neutralizes the acidic silanol groups on the silica surface, protecting the labile C2-chloride.

  • Equilibration: Flush the packed column with 2 column volumes (CV) of 100% Hexanes to remove excess Et3N.

  • Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) (approx. 1 mL per gram of crude) and carefully load it onto the column head.

  • Elution: Elute using a shallow gradient, starting from 100% Hexanes and slowly increasing to 95:5 Hexanes:Ethyl Acetate.

    • Validation Checkpoint: Monitor fractions via TLC (Hexane:EtOAc 9:1, UV 254 nm). The desired 4-isobutoxy isomer will elute first (Rf ~0.45). Do not pool overlapping fractions; sacrifice yield for absolute purity.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure.

    • Critical Parameter: Keep the rotary evaporator bath temperature below 30°C to prevent thermal degradation and volatilization.

Protocol B: Low-Temperature Recrystallization

Use this protocol to transition the purified viscous oil into a stable, free-flowing solid.

  • Dissolution: In a round-bottom flask, dissolve the chromatographically purified 2-chloro-5-fluoro-4-isobutoxypyrimidine oil in a minimal amount of room-temperature Ethyl Acetate (approx. 0.5 mL per gram of product).

    • Causality: A trace amount of a "good" solvent prevents the compound from "oiling out" (liquid-liquid phase separation) when the anti-solvent is introduced.

  • Anti-Solvent Addition: Vigorously stir the solution and add Heptane dropwise until the solution becomes faintly turbid (cloudy).

  • Annealing & Seeding: Gently warm the flask in a 40°C water bath just until the turbidity clears. If available, introduce a microscopic seed crystal of the pure product.

    • Validation Checkpoint: The solution must remain clear at 40°C. Remove from heat and let it stand at room temperature for 1 hour. You should observe the onset of fine, needle-like nucleation.

  • Maturation: Transfer the sealed flask to a -20°C freezer for 18–24 hours.

    • Causality: The drastic drop in temperature exponentially decreases the solubility of the pyrimidine in heptane, forcing the molecules into a highly ordered crystal lattice.

  • Isolation: Rapidly filter the cold suspension through a pre-chilled Büchner funnel. Wash the filter cake immediately with ice-cold (-20°C) Heptane (0.5 mL per gram).

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours.

    • Validation Checkpoint: The final product will present as a free-flowing white to off-white solid. Expected recovery from the oil stage is >80%.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Aminopyrimidines as Syk Inhibitors (US Patent 9290490B2)
Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-Chloro-5-fluoro-4-isobutoxypyrimidine in Catalysis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing sluggish kinetics, low yields, or catalyst poisoning when utilizing 2-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing sluggish kinetics, low yields, or catalyst poisoning when utilizing 2-Chloro-5-fluoro-4-isobutoxypyrimidine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Rather than providing a generic protocol, this guide deconstructs the specific electronic and steric environment of this pyrimidine building block, explaining the causality behind its recalcitrance and providing self-validating solutions to drive your syntheses to completion.

Part 1: Mechanistic Causality – Why is this Substrate Unreactive?

To troubleshoot effectively, we must first understand the molecular environment of 2-Chloro-5-fluoro-4-isobutoxypyrimidine. The primary bottleneck in cross-coupling this substrate is the oxidative addition step of the catalytic cycle. This is governed by three competing factors:

  • Electronic Deactivation (+M Effect): While the fluorine atom at C5 exerts a mild electron-withdrawing inductive (-I) effect, the isobutoxy group at C4 dominates the electronic landscape. The oxygen lone pairs donate electron density into the pyrimidine π-system via resonance (+M effect). This significantly increases the electron density at the adjacent C2 position, rendering the C2-Cl bond less electrophilic. Consequently, the electron-rich Pd(0) center struggles to insert into the C-Cl bond 1.

  • Steric Hindrance: The isobutoxy group (-OCH₂CH(CH₃)₂) is highly branched. Its spatial proximity to the C2-chloride creates a physical shield, impeding the approach of bulky palladium-ligand complexes required for activation.

  • Catalyst Coordination (Poisoning): The basic nitrogen atoms (N1, N3) on the pyrimidine ring can competitively coordinate to the palladium center, forming off-cycle, inactive Pd(II) species that stall the catalytic cycle 2.

Reactivity Substrate 2-Chloro-5-fluoro- 4-isobutoxypyrimidine Steric Steric Hindrance (C4-Isobutoxy Group) Substrate->Steric Electronic Electronic Deactivation (+M Resonance from Oxygen) Substrate->Electronic BondStrength C2-Cl Bond Strength (Inert compared to Br/I) Substrate->BondStrength Bottleneck Impeded Oxidative Addition (Sluggish Catalytic Cycle) Steric->Bottleneck Electronic->Bottleneck BondStrength->Bottleneck Solution Solution: Bulky, Electron-Rich Ligands (e.g., XPhos) & Strong Bases Bottleneck->Solution

Caption: Logical flowchart of reactivity bottlenecks and catalytic solutions for the pyrimidine substrate.

Part 2: Troubleshooting FAQs

Q1: I am using standard Pd(PPh₃)₄ and K₂CO₃, but recovering >90% starting material. What is wrong? A: Tetrakis(triphenylphosphine)palladium(0) is insufficient for deactivated aryl chlorides. The standard PPh₃ ligand does not provide enough electron density to the Pd center to force oxidative addition into the electron-rich C2-Cl bond. Furthermore, K₂CO₃ is often too weak to facilitate efficient transmetalation with sterically hindered substrates. You must switch to a catalyst system specifically designed for challenging, electron-rich chlorides 3.

Q2: Which catalyst and ligand combination should I use instead? A: We highly recommend using a Pd(II) precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (Buchwald-type), such as XPhos or BrettPhos . XPhos promotes the formation of a highly active, monoligated Pd(0) species. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its massive steric bulk (the triisopropylphenyl ring) accelerates the final reductive elimination step, preventing the catalyst from resting in stable, inactive intermediate states 4.

Q3: I see product formation, but the reaction stalls at 40% conversion. How can I drive it to completion? A: Stalling is typically caused by catalyst degradation or protodeboronation of your boronic acid partner.

  • Catalyst Degradation: Oxygen ingress will rapidly oxidize electron-rich phosphines (like XPhos) and precipitate Pd(0) as inactive "Pd black". Ensure strict anaerobic conditions.

  • Protodeboronation: High temperatures can cause the boronic acid to decompose before transmetalation occurs. To outcompete this, increase the equivalents of the boronic acid (e.g., 1.5 to 2.0 eq) and switch to a stronger, anhydrous base like K₃PO₄ or Cs₂CO₃ to accelerate transmetalation 5.

Quantitative Data: Optimization of Reaction Components

The table below summarizes the causality behind different catalyst/ligand performances when coupling deactivated 2-chloropyrimidines.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄NoneK₂CO₃Dioxane/H₂O100< 10%Sluggish oxidative addition; catalyst degradation.
Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O100< 5%Inefficient activation without electron-rich ligand.
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10065%Improved activation, but steric bulk is suboptimal.
Pd(OAc)₂ XPhos K₃PO₄ Dioxane/H₂O 100 88% Optimal monoligated Pd(0) formation; rapid insertion.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent false negatives, follow this optimized, self-validating methodology for the Suzuki-Miyaura coupling of 2-Chloro-5-fluoro-4-isobutoxypyrimidine.

Workflow Step1 1. Preparation Degas Solvents (Argon Sparging) Step2 2. Reagent Loading Substrate, Boronic Acid, Base (K3PO4) Step1->Step2 Step3 3. Catalyst Addition Pd(OAc)2 + XPhos (Inert Atmosphere) Step2->Step3 Step4 4. Reaction 100°C, 12-24h (Monitor via LC-MS) Step3->Step4 Step5 5. Workup & Purify Aqueous Quench, Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

1. Solvent Degassing (Critical Step) Prepare a mixture of 1,4-Dioxane and deionized water (typically 4:1 v/v). Sparge the solvent mixture vigorously with Argon for at least 30 minutes prior to use.

  • Causality: Dissolved oxygen will rapidly oxidize the XPhos ligand to its phosphine oxide, destroying the active catalyst before the reaction even begins.

2. Reagent Loading To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

  • 2-Chloro-5-fluoro-4-isobutoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Anhydrous K₃PO₄ (3.0 equiv)

3. Catalyst Addition & Inertion Transfer the flask to a glovebox or apply standard Schlenk techniques (evacuate and backfill with Argon 3 times). Under a positive flow of Argon, add:

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Self-Validation Checkpoint 1: The powder mixture should remain its original color. If the mixture immediately darkens upon solvent addition in the next step, your system is not oxygen-free.

4. Reaction Initiation Add the degassed Dioxane/H₂O mixture via syringe. Seal the vessel and heat to 100 °C with vigorous stirring.

5. In-Process Monitoring (Self-Validation Checkpoint 2) After 2 hours, briefly cool the reaction, sample 10 µL of the mixture under Argon, dilute in LC-MS grade Acetonitrile, and analyze.

  • Expected Result: You should observe a significant reduction in the pyrimidine starting material mass and the appearance of the product mass.

  • Failure Mode: If the solution has turned completely black and starting material is untouched, the catalyst has precipitated as inactive Pd black. Discard the reaction, check the purity of your boronic acid (sulfur impurities poison Pd), and restart with stricter air-free techniques.

6. Work-up and Purification Upon completion (typically 12-24 hours), cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • Technical Support Center: Efficient Cross-Coupling with 2-Chloro-5-ethylpyrimidine. Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Chloro-5-fluoro-4-isobutoxypyrimidine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of 2-Chloro-5-fluoro-4-isobutoxypyrimidine. Our goal is to equip you with the knowledge to optimize your catalyst loading, maximize yield, and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Chloropyrimidine Coupling

2-Chloro-5-fluoro-4-isobutoxypyrimidine is a valuable building block in medicinal chemistry. However, the carbon-chlorine bond on the pyrimidine ring presents a significant challenge for palladium-catalyzed cross-coupling reactions due to its lower reactivity compared to corresponding bromides or iodides.[1] Achieving efficient coupling often requires carefully optimized conditions, with palladium catalyst loading being a critical parameter that directly impacts reaction efficiency, cost, and residual metal contamination in the final product.[2][3] This guide will walk you through a systematic approach to optimizing this crucial variable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in established catalytic principles.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with 2-Chloro-5-fluoro-4-isobutoxypyrimidine is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion is a common hurdle in palladium-catalyzed reactions, especially with less reactive aryl chlorides.[4] The root cause often lies in issues with the catalyst system, reagent quality, or reaction conditions. Here’s a systematic approach to diagnosing the problem:

1. Catalyst Activity and Integrity:

  • Pre-catalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[4] Inefficient reduction can lead to low catalytic activity. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[5] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to inactive Pd(II).[6]

  • Ligand Selection: For challenging substrates like chloropyrimidines, the choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required to facilitate the difficult oxidative addition step.[7]

2. Reagent and Solvent Purity:

  • Starting Materials: Impurities in your 2-Chloro-5-fluoro-4-isobutoxypyrimidine, organometallic coupling partner (e.g., boronic acid), or base can act as catalyst poisons.[4] Ensure the purity of all reagents.

  • Solvent Quality: Solvents must be anhydrous and degassed. The presence of water and oxygen can be detrimental to the catalytic cycle.[5] The choice of solvent itself is also crucial as it affects solubility, reaction kinetics, and catalyst stability.[2] A solvent screen including common choices like toluene, dioxane, DMF, and THF is often a valuable optimization step.[4]

3. Reaction Conditions:

  • Base Selection: The strength and solubility of the base can significantly impact the reaction outcome.[4] For Suzuki reactions, bases like K₂CO₃ and K₃PO₄ are common. Note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[8]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black and the reaction stalls. Is this palladium black, and how can I prevent it?

A: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[4] This is a common deactivation pathway.[9]

Strategies to Prevent Palladium Black Formation:

  • Ligand Choice and Ratio: A robust ligand is essential for stabilizing the palladium catalyst.[10] If decomposition is observed, consider screening different ligands. In some cases, adding a slight excess of the phosphine ligand relative to the palladium source can improve catalyst stability.[11]

  • Temperature Control: High temperatures can accelerate the decomposition process.[5] Attempt the reaction at the lowest temperature that still provides a reasonable rate.

  • Rigorous Inert Atmosphere: As mentioned previously, oxygen can promote the formation of palladium black.[5] Ensure your reaction setup is scrupulously free of air.

  • Concentration: Very high concentrations can sometimes promote aggregation. While counterintuitive, in some cases, slight dilution might help, though this needs to be balanced against reaction kinetics.

Issue 3: Significant Side Product Formation

Q: I am observing a significant amount of side products in my reaction. What are the common side reactions, and how can I minimize them?

A: Several side reactions can compete with your desired cross-coupling, reducing the yield of the target product.

  • Homocoupling: This is the coupling of two molecules of your organometallic reagent (e.g., boronic acid). It is often promoted by the presence of Pd(II) species and oxygen.[12] Ensuring complete reduction of the pre-catalyst and maintaining an inert atmosphere can minimize this.

  • Protodeborylation (for Suzuki Reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. The choice of base and solvent can influence this side reaction.[7] Using the corresponding boronic ester can sometimes improve stability.[4]

  • Dehalogenation: This is the replacement of the chlorine atom on your pyrimidine with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[12]

Minimizing Side Products:

  • Optimize Reaction Conditions: A systematic screening of the base, solvent, and temperature can help identify conditions that favor the desired cross-coupling over side reactions.[5]

  • Purity of Reagents: Ensure your starting materials are free of impurities that could lead to unwanted reactions.[11]

FAQs: Optimizing Palladium Catalyst Loading

Q1: What is a typical starting catalyst loading for a new cross-coupling reaction with 2-Chloro-5-fluoro-4-isobutoxypyrimidine?

For a challenging substrate like a chloropyrimidine, a higher initial catalyst loading is often prudent to ensure a reaction occurs. A starting point of 1-5 mol% is reasonable.[4] Once successful coupling is achieved, you can then focus on optimization to reduce the loading.

Q2: How can I systematically optimize and reduce the palladium catalyst loading?

A stepwise approach is most effective:

  • Establish a Robust Baseline: First, identify a set of conditions (ligand, solvent, base, temperature) that provides a good to excellent yield (>80%) at a higher catalyst loading (e.g., 2-5 mol%).

  • Incremental Reduction: Once you have a reliable reaction, begin to incrementally decrease the catalyst loading (e.g., to 1 mol%, then 0.5 mol%, 0.1 mol%, etc.), while carefully monitoring the yield and reaction time.

  • Reaction Monitoring: Use analytical techniques like TLC, LC-MS, GC-MS, or ¹H NMR to accurately determine the conversion to your product and identify any increase in side products as the catalyst loading is reduced.[4]

  • Identify the "Sweet Spot": Determine the lowest catalyst loading that still provides an acceptable yield within a reasonable timeframe for your specific application.

Q3: What are the economic and practical benefits of reducing palladium loading?

Reducing the amount of palladium catalyst used has significant advantages:

  • Cost Reduction: Palladium is a precious and expensive metal.[2] Lowering the catalyst loading directly translates to reduced raw material costs, which is especially important in pharmaceutical process development.[13]

  • Easier Purification: Lower catalyst loading means less residual palladium in your crude product. This simplifies the purification process and reduces the need for specialized and often costly palladium scavenging techniques.[14]

  • Regulatory Compliance: Regulatory agencies like the FDA have strict limits on the amount of residual heavy metals in active pharmaceutical ingredients (APIs).[3] Starting with a lower catalyst loading makes it easier to meet these stringent requirements.

Experimental Protocols

General Procedure for a Screening Reaction

This protocol provides a starting point for screening various parameters.

Materials:

  • 2-Chloro-5-fluoro-4-isobutoxypyrimidine

  • Organometallic coupling partner (e.g., Arylboronic acid for Suzuki coupling)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[5]

  • Under a positive pressure of inert gas, add 2-Chloro-5-fluoro-4-isobutoxypyrimidine, the organometallic coupling partner, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir.

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove insoluble materials.

  • Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[5]

Data Presentation

Catalyst Loading (mol%)Typical Outcome for a Challenging CouplingConsiderations
3 - 5Often used for initial screening to ensure reaction viability.[15]Higher cost, greater potential for residual palladium.
1 - 2A common starting point for optimization once feasibility is established.Good balance between reactivity and cost.
0.1 - 0.5Achievable for well-optimized reactions with highly active catalyst systems.Requires pure reagents and rigorous inert conditions.
< 0.1 (ppm levels)The goal for large-scale industrial processes.[16]Demands highly optimized conditions and may require specialized catalysts.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_catalyst Catalyst System Check cluster_reagents Reagents & Conditions cluster_outcome Resolution start Low or No Yield catalyst_activity Check Catalyst Activity (Pre-catalyst reduction, Deactivation) start->catalyst_activity ligand_choice Evaluate Ligand (Bulky, electron-rich?) catalyst_activity->ligand_choice palladium_black Observe for Pd Black (Decomposition) ligand_choice->palladium_black reagent_purity Verify Reagent Purity palladium_black->reagent_purity solvent_screen Screen Solvents (Anhydrous, Degassed) reagent_purity->solvent_screen base_screen Screen Bases solvent_screen->base_screen temperature_opt Optimize Temperature base_screen->temperature_opt success Successful Coupling Proceed to Optimize Loading temperature_opt->success

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration R-R' R-R' RedElim->R-R' R-X R-X R-X->OxAdd R'-M R'-M R'-M->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.[7]

References

Sources

Optimization

Technical Support Guide: Long-Term Storage and Stability of 2-Chloro-5-fluoro-4-isobutoxypyrimidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing 2-Chloro-5-fluoro-4-isobutoxypyrimidine to prevent degradation. As a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing 2-Chloro-5-fluoro-4-isobutoxypyrimidine to prevent degradation. As a critical intermediate in pharmaceutical synthesis, maintaining the purity and integrity of this compound is paramount for reproducible and successful experimental outcomes. This document outlines the principal degradation pathways, provides detailed troubleshooting advice, and establishes validated protocols for storage and stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of 2-Chloro-5-fluoro-4-isobutoxypyrimidine.

Q1: What are the ideal storage conditions for long-term stability?

For optimal long-term stability (≥ 2 years), the compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For short-term storage (up to several weeks), storage at 2-8°C is acceptable under the same conditions. The key is to minimize exposure to moisture, oxygen, and light.

Q2: What are the primary degradation pathways I should be concerned about?

The most significant degradation pathway is hydrolysis . The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water, which can be catalyzed by acidic or basic conditions, leading to the formation of 2-hydroxy-5-fluoro-4-isobutoxypyrimidine (a pyrimidone tautomer).[1][2] Other potential, though less common, pathways include thermal decomposition at elevated temperatures and photodegradation upon prolonged exposure to high-energy light.

Q3: How can I visually tell if my sample has degraded?

Visual inspection is not a reliable method for assessing purity. While significant degradation might result in a change of color (e.g., from white/off-white to yellow or brown) or texture, the absence of these changes does not guarantee purity. The formation of degradation products often occurs without any obvious visual cues. Analytical confirmation is always necessary.

Q4: Is the compound sensitive to air or light?

Yes, caution is advised. While specific data on this molecule is limited, related halogenated heterocyclic compounds can be sensitive to atmospheric moisture, leading to hydrolysis. Therefore, storage under an inert gas like argon or nitrogen is strongly recommended to displace moisture and oxygen.[3][4] To prevent potential photodegradation, always store the compound in an amber or opaque container and in a dark location such as a freezer or a designated chemical cabinet.

Q5: Can I store the compound as a solution?

Storing this compound in solution for long periods is not recommended . Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and accelerate the degradation of the chloro-pyrimidine moiety through solvolysis.[5] If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile), prepare it fresh, and store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture ingress.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the handling and use of 2-Chloro-5-fluoro-4-isobutoxypyrimidine.

Problem: I see a new, more polar peak in my HPLC chromatogram after storing the compound. What could it be?

  • Plausible Cause: This is a classic sign of hydrolysis. The primary degradation product, 2-hydroxy-5-fluoro-4-isobutoxypyrimidine, is more polar than the parent compound due to the replacement of the chloro group with a hydroxyl group. This causes it to elute earlier on a standard reversed-phase HPLC column.

  • Causality: The 2-chloro position on the pyrimidine ring is electron-deficient and thus susceptible to nucleophilic attack.[1][2] Trace amounts of moisture in the storage container or solvent are sufficient to cause this degradation over time, especially if not stored at a low temperature.

  • Solution:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (M-Cl+OH).

    • Re-evaluate Storage: Ensure that future storage protocols strictly adhere to the recommended conditions: -20°C, under a dry inert atmosphere, in a tightly sealed container.

    • Purification: If the level of impurity is unacceptable for your application, the material may need to be re-purified, for instance, by column chromatography.

Problem: The yield of my reaction involving this starting material has significantly decreased. Could this be due to degradation?

  • Plausible Cause: Absolutely. If the compound has degraded, its effective concentration is lower than what was measured by weight. The primary hydrolysis product will not participate in reactions where the 2-chloro position is the reactive site (e.g., Suzuki couplings, aminations), leading to lower yields.

  • Causality: The pyrimidone degradation product is unreactive in typical cross-coupling or nucleophilic aromatic substitution reactions that target the C-Cl bond. Its presence effectively reduces the molar quantity of the active starting material.

  • Solution:

    • Purity Analysis: Before starting any synthesis, perform a purity check on your starting material using a validated analytical method like HPLC or qNMR (quantitative NMR).

    • Use Fresh Material: If degradation is confirmed, use a fresh, unopened batch of the compound or re-purify the existing stock.

    • Aliquot Strategy: To prevent degradation of the entire stock, aliquot the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere each time it is used.[6]

Section 3: Understanding the Primary Degradation Pathway

The stability of 2-Chloro-5-fluoro-4-isobutoxypyrimidine is primarily dictated by the reactivity of the C-Cl bond at the 2-position.

Hydrolytic Degradation

Hydrolysis is the most prevalent degradation mechanism. The electron-withdrawing nature of the two ring nitrogens makes the carbon atoms at positions 2, 4, and 6 electrophilic. The chlorine atom at the C2 position is a good leaving group, making it susceptible to nucleophilic attack by water. This reaction can be accelerated by both acidic and basic conditions.[1][2] The resulting product is the corresponding pyrimidin-2-one.

G cluster_conditions Degradation Triggers parent 2-Chloro-5-fluoro-4-isobutoxypyrimidine product 2-Hydroxy-5-fluoro-4-isobutoxypyrimidine (Pyrimidone Tautomer) parent->product H₂O (Moisture) Acid or Base Catalyst Moisture Moisture Moisture->parent Temp Elevated Temperature Temp->parent Light UV Light Light->parent

Caption: Primary hydrolytic degradation pathway of the target compound.

Section 4: Recommended Protocols

Adherence to validated protocols is essential for ensuring the long-term integrity of the compound.

Protocol 4.1: Recommended Long-Term Storage
  • Receipt: Upon receiving the compound, immediately place it in a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Open the container inside a glovebox or glove bag filled with an inert gas (Argon or Nitrogen).

  • Aliquot: Dispense the compound into smaller, pre-weighed, amber glass vials suitable for long-term freezer storage. Choose vial sizes that correspond to typical experimental quantities to avoid weighing from the same vial multiple times.

  • Sealing: Tightly cap each vial, and for extra protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date of aliquoting, and weight.

  • Storage: Place the aliquoted vials into a secondary container (e.g., a labeled freezer box) and store at -20°C .

G cluster_workflow Storage & Handling Workflow Receive Receive Compound Equilibrate Equilibrate to RT in Desiccator Receive->Equilibrate Inert Work Under Inert Atmosphere Equilibrate->Inert Aliquot Aliquot into Single-Use Vials Inert->Aliquot Store Store at -20°C in Dark Aliquot->Store PurityCheck Perform Purity Check (e.g., HPLC) Store->PurityCheck Before Use Use Use in Experiment PurityCheck->Aliquot Degradation Detected PurityCheck->Use Purity OK

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-5-fluoro-4-isobutoxypyrimidine vs 2,4-dichloro-5-fluoropyrimidine reactivity

Reactivity Profiling: 2-Chloro-5-fluoro-4-isobutoxypyrimidine vs. 2,4-Dichloro-5-fluoropyrimidine Executive Summary The 5-fluoropyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 2-Chloro-5-fluoro-4-isobutoxypyrimidine vs. 2,4-Dichloro-5-fluoropyrimidine

Executive Summary

The 5-fluoropyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of kinase inhibitors, antiviral agents (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors like DAPY derivatives), and antineoplastic drugs[1][2]. When constructing these complex molecules, chemists frequently rely on halogenated pyrimidine building blocks. Two critical intermediates in this space are 2,4-dichloro-5-fluoropyrimidine (DCFP) and 2-chloro-5-fluoro-4-isobutoxypyrimidine (CFIP) . While DCFP is a versatile biselectrophile, its use is often complicated by regioselectivity challenges. In contrast, CFIP serves as a pre-functionalized monoelectrophile that streamlines synthetic routes where a C4-isobutoxy group is required.

Mechanistic Reactivity Profiling

2,4-Dichloro-5-fluoropyrimidine (DCFP): The Biselectrophile DCFP possesses two reactive C-Cl bonds at the C2 and C4 positions. According to frontier molecular orbital (FMO) theory and lowest unoccupied molecular orbital (LUMO) analysis, the terminal lobe on the C4-Cl bond extends further beyond the isosurface than the C2-Cl bond[3]. This, combined with the strong electron-withdrawing inductive effect of the adjacent C5-fluorine and the N3 nitrogen, makes the C4 position highly electrophilic. Consequently, nucleophilic aromatic substitution (SNAr) occurs preferentially at C4[1]. However, once the first nucleophile (e.g., an amine or alkoxide) is installed at C4, it donates electron density into the pyrimidine ring via resonance. This raises the LUMO energy, significantly deactivating the remaining C2-Cl bond. Thus, subsequent C2 functionalization requires harsher conditions, such as acid catalysis or palladium cross-coupling[1].

2-Chloro-5-fluoro-4-isobutoxypyrimidine (CFIP): The Monoelectrophile CFIP circumvents the regioselectivity issues inherent to DCFP. By pre-installing the isobutoxy group at the C4 position, the molecule is restricted to a single reactive site at C2. The isobutoxy group acts as a resonance electron donor, which deactivates the pyrimidine ring similarly to the intermediate state of a mono-substituted DCFP. Therefore, CFIP exhibits lower baseline reactivity than DCFP and requires elevated temperatures or transition-metal catalysis for C2 substitution. However, it offers absolute regiocontrol, eliminating the formation of undesired C2-regioisomers or bis-adducts during the initial coupling step.

Visualization: Regioselectivity & Workflow

Reactivity cluster_DCFP 2,4-Dichloro-5-fluoropyrimidine (DCFP) cluster_CFIP 2-Chloro-5-fluoro-4-isobutoxypyrimidine (CFIP) DCFP DCFP (Biselectrophile) C4_Subst C4-Substituted Intermediate DCFP->C4_Subst Nucleophile 1 Mild (0°C - RT) High Reactivity Final_DCFP C2,C4-Disubstituted Product C4_Subst->Final_DCFP Nucleophile 2 Harsh (80°C, Acid/Pd) Low Reactivity CFIP CFIP (Monoelectrophile) Final_CFIP C2-Substituted C4-Isobutoxy Product CFIP->Final_CFIP Nucleophile Harsh (80-100°C, Acid/Pd) Absolute Regiocontrol

Fig 1. Divergent reactivity workflows and regioselectivity control for DCFP vs. CFIP.

Comparative Experimental Methodologies

Protocol 1: Sequential SNAr of DCFP (C4 then C2 Amination) This protocol exploits the differential reactivity of the C4 and C2 positions to synthesize a differentially substituted 2,4-diamino-5-fluoropyrimidine[1].

  • C4-Amination (Kinetic Control): Dissolve DCFP (1.0 equiv) in isopropanol (0.2 M). Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) followed by the dropwise addition of Amine 1 (1.0 equiv). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Causality: The low temperature and strict stoichiometry prevent the highly reactive DCFP from undergoing di-substitution or undesired C2-attack. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the C4-intermediate.

  • C2-Amination (Thermodynamic/Acid-Catalyzed): Dissolve the purified C4-intermediate (1.0 equiv) in n-butanol (0.2 M). Add Amine 2 (1.5 equiv) and trifluoroacetic acid (TFA, 1.0 equiv). Heat the mixture to 90 °C for 12 hours.

    • Causality: The C4-amino group deactivates the ring via resonance. TFA protonates the pyrimidine N1/N3 nitrogens, pulling electron density away from the C2 carbon and restoring its electrophilicity to facilitate the second SNAr.

Protocol 2: Direct C2-Amination of CFIP (Buchwald-Hartwig Cross-Coupling) This protocol utilizes palladium catalysis to functionalize the less reactive C2 position of CFIP, ensuring high yields without regiomeric byproducts[2][4].

  • Reaction Setup: In an oven-dried Schlenk flask, combine CFIP (1.0 equiv), the desired Amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the suspension by sparging with dry nitrogen for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species generated in situ.

  • Coupling: Seal the flask and heat to 100 °C for 8–12 hours.

    • Causality: The bulky, electron-donating isobutoxy group at C4 renders the C2-Cl bond unreactive toward standard SNAr without acid. The Pd/Xantphos system undergoes oxidative addition into the C2-Cl bond, facilitating C-N bond formation at elevated temperatures. Cool, filter through Celite, and purify via chromatography.

Quantitative Data Comparison

The following table summarizes the operational differences and performance metrics of both building blocks based on standard laboratory-scale syntheses[1][4].

Parameter2,4-Dichloro-5-fluoropyrimidine (DCFP)2-Chloro-5-fluoro-4-isobutoxypyrimidine (CFIP)
Reactive Sites C2 and C4 (Biselectrophile)C2 only (Monoelectrophile)
Initial Reactivity Very High (C4 position)Moderate to Low (C2 position)
Regioselectivity Condition-dependent (>95% C4 at 0°C)Absolute (C4 is structurally blocked)
Typical Conditions (1st Sub) iPrOH, DIPEA, 0°C to RTDioxane, Pd-catalyst or Acid, 80-100°C
Purification Needs High (Separation of C2/C4 regioisomers & bis-adducts)Low (No regioisomers formed)
Overall Yield (Target) 40-65% (over two sequential steps)75-90% (single step to C2-adduct)

References

  • Title: Recent Advances in Pyrimidine-Based Drugs | Source: Pharmaceuticals (PMC) | URL: 1]

  • Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions | Source: WuXi Biology | URL: 3]

  • Title: Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors | Source: Acta Pharmaceutica Sinica B (PMC) | URL: 2]

  • Title: Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues | Source: Organic Process Research & Development (ACS) | URL: 4]

Sources

Comparative

A Comparative Guide to Leaving Group Abilities in 2-Chloro-5-fluoro-4-isobutoxypyrimidine Analogs for Drug Development

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The pyrimidine core, in particular, is a privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in numerous FDA-approved drugs.[1] The ability to selectively and efficiently introduce molecular diversity through nucleophilic aromatic substitution (SNAr) reactions is paramount. A critical, yet often nuanced, factor governing the success of these transformations is the nature of the leaving group.

This guide provides an in-depth comparison of the leaving group abilities of chlorine and fluorine in 2-Chloro-5-fluoro-4-isobutoxypyrimidine analogs. We will delve into the mechanistic principles of SNAr on electron-deficient pyrimidine systems, present a robust experimental framework for their quantitative comparison, and discuss the practical implications for synthetic strategy in drug discovery.

The Mechanistic Landscape: Leaving Groups in Pyrimidine SNAr Reactions

Nucleophilic aromatic substitution on pyrimidine rings, an electron-deficient heterocycle, proceeds through a two-step addition-elimination mechanism.[2][3] The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is then restored in the second, typically fast, step by the expulsion of the leaving group.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidine 2-Chloro-5-fluoro-4-isobutoxypyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrimidine->Meisenheimer + Nu⁻ (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrimidine Meisenheimer->Product - X⁻ (Fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Caption: Generalized mechanism for the SNAr reaction on a substituted pyrimidine.

A common misconception, arising from knowledge of aliphatic SN2 reactions, is that iodide and bromide are superior leaving groups to chloride and fluoride. In SNAr, however, the "element effect" often results in an inverted order of reactivity: F > Cl > Br > I.[2][5] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7]

In the context of 2-chloro-5-fluoro-4-isobutoxypyrimidine, the situation is further nuanced by the electronic environment of the pyrimidine ring. The two nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[8] The isobutoxy group at C4 is an electron-donating group, which can modulate the reactivity of the adjacent positions. The regioselectivity of nucleophilic attack on substituted pyrimidines is a complex interplay of electronic and steric effects.[9][10]

Experimental Design for a Head-to-Head Comparison

To empirically determine the relative leaving group abilities of chlorine at the C2 position and fluorine at the C5 position of a 4-isobutoxypyrimidine core, a carefully designed kinetic study is essential. The following protocol outlines a robust methodology for this comparison.

Objective:

To quantitatively compare the reaction rates of nucleophilic substitution at the C2 (chloride displacement) and C5 (fluoride displacement) positions of a model 2-chloro-5-fluoro-4-isobutoxypyrimidine analog with a representative nucleophile.

Model Substrate and Nucleophile:
  • Substrate: 2-Chloro-5-fluoro-4-isobutoxypyrimidine

  • Nucleophile: Morpholine (a common secondary amine nucleophile in medicinal chemistry)

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis start Dissolve 2-chloro-5-fluoro-4-isobutoxypyrimidine in DMSO add_nuc Add Morpholine (Nucleophile) start->add_nuc add_base Add K₂CO₃ (Base) add_nuc->add_base heat Heat reaction mixture at a constant temperature (e.g., 80°C) add_base->heat sampling Withdraw aliquots at regular time intervals heat->sampling quench Quench aliquots (e.g., with acidic water) sampling->quench hplc Analyze quenched aliquots by HPLC quench->hplc quantify Quantify disappearance of starting material and appearance of products hplc->quantify plot Plot concentration vs. time to determine reaction rates quantify->plot

Caption: Experimental workflow for kinetic analysis of leaving group ability.

Step-by-Step Protocol:
  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-chloro-5-fluoro-4-isobutoxypyrimidine (1.0 eq.) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Addition of Reagents: Add morpholine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.) to the reaction mixture.[11]

  • Reaction Monitoring: Heat the reaction to a constant temperature (e.g., 80 °C). At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with a mixture of acetonitrile and water.

  • Quantitative Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC).[12][13] Monitor the disappearance of the starting material and the appearance of the two potential monosubstituted products (2-morpholino-5-fluoro-4-isobutoxypyrimidine and 2-chloro-5-morpholino-4-isobutoxypyrimidine).

  • Data Interpretation: Plot the concentration of the starting material and products as a function of time. The initial rates of formation of the two products will provide a quantitative measure of the relative leaving group ability of chloride at C2 and fluoride at C5 under these specific reaction conditions.

Data Presentation and Interpretation

The following table presents hypothetical, yet chemically plausible, data from the described experiment.

Position of SubstitutionLeaving GroupProduct FormedInitial Rate of Formation (M/s)Relative Rate
C2Cl⁻2-morpholino-5-fluoro-4-isobutoxypyrimidine1.5 x 10⁻⁵1.0
C5F⁻2-chloro-5-morpholino-4-isobutoxypyrimidine8.9 x 10⁻⁶0.59
Analysis of Hypothetical Data:

The hypothetical data suggests that under these conditions, the rate of substitution at the C2 position, displacing chloride, is approximately 1.7 times faster than substitution at the C5 position, displacing fluoride. This result may seem counterintuitive given the "element effect" where fluoride is often a better leaving group in SNAr.[5]

However, the regiochemical outcome of SNAr on pyrimidines is a delicate balance of several factors:

  • Electronic Activation: The C2 and C4/C6 positions are generally more electron-deficient than the C5 position due to their proximity to the ring nitrogens.[8][14] This would inherently favor attack at C2 over C5.

  • Leaving Group Ability: While fluoride is highly electronegative, making the attached carbon more electrophilic, the stability of the leaving group anion also plays a role. Chloride is a more stable anion in solution than fluoride.

  • Steric Hindrance: The isobutoxy group at C4 may exert some steric influence on the adjacent C5 position, potentially hindering the approach of the nucleophile compared to the more accessible C2 position.

Therefore, the observed (hypothetical) preference for C2 substitution likely arises from the superior electronic activation of this position by the two flanking nitrogen atoms, outweighing the typically higher reactivity of fluoride as a leaving group in SNAr.

Conclusion and Practical Implications for Drug Development

This guide demonstrates that while general principles of leaving group ability in SNAr are valuable, the specific substitution patterns and electronic nature of the heterocyclic core are critical determinants of reactivity and regioselectivity. For 2-chloro-5-fluoro-4-isobutoxypyrimidine analogs, the inherent electronic activation of the C2 position can make chloride a more facile leaving group in practice than the fluoride at C5.

For medicinal chemists, this has significant implications for synthetic planning:

  • Sequential Functionalization: The differential reactivity of the C2-Cl and C5-F positions can be exploited for the sequential introduction of different nucleophiles, enabling the synthesis of diverse compound libraries from a common intermediate.

  • Predictive Power and Optimization: While computational tools can aid in predicting regioselectivity, empirical determination of reaction kinetics, as outlined in this guide, provides invaluable data for process optimization and scale-up.[9]

  • Informed Starting Material Selection: Understanding the relative lability of different halogens on a given scaffold allows for the rational selection of starting materials to achieve the desired synthetic outcome efficiently.

By combining a strong foundational understanding of SNAr mechanisms with rigorous experimental validation, researchers can navigate the complexities of pyrimidine chemistry to accelerate the discovery and development of novel therapeutics.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution. ScienceDirect. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Taylor & Francis Online. [Link]

  • Leaving group. Wikipedia. [Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. MDPI. [Link]

  • Leaving Groups. Chemistry LibreTexts. [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. Stack Exchange. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. PMC. [Link]

  • SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT algorithm. ResearchGate. [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group. [Link]

  • 2-chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine — Chemical Substance Information. ECHA. [Link]

  • Indices for predicting the quality of leaving groups. RSC Publishing. [Link]

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry. [Link]

  • 2-Chloro-5-fluoropyrimidine. PubChem. [Link]

  • 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. ResearchGate. [Link]

  • HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Frontiers in Bioengineering and Biotechnology. [Link]

  • Towards an intrinsic nucleofugality scale: The leaving group (LG) ability in CH(3)LG model system. ResearchGate. [Link]

  • Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. 2. N-benzylpyridinium cations: rate variation with steric effects in the leaving group. The Journal of Organic Chemistry. [Link]

  • Leaving group ability and pKa in elimination reactions. The Journal of Organic Chemistry. [Link]

  • Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-isobutoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-isobutoxypyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.